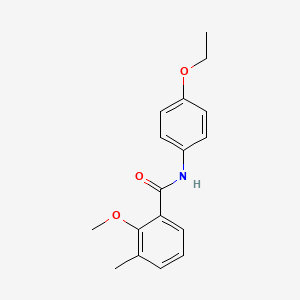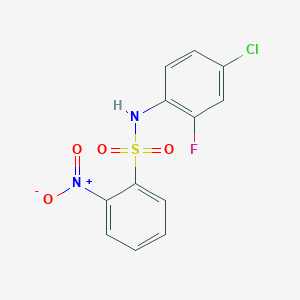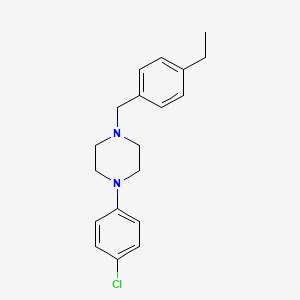![molecular formula C14H9Cl2F3N2O B5729965 N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5729965.png)
N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, also known as diuron, is a herbicide that has been widely used in agriculture and forestry for weed control. It belongs to the class of substituted urea herbicides and has been found to be effective against a broad range of weeds.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea involves the inhibition of photosynthesis in plants. It acts by blocking the electron transport chain in chloroplasts, which leads to the production of reactive oxygen species and ultimately results in cell death. This mechanism of action has been well-studied and is the basis for the herbicidal properties of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea.
Biochemical and Physiological Effects:
Diuron has been found to have a number of biochemical and physiological effects on plants. It has been shown to inhibit photosynthesis, reduce chlorophyll content, and cause oxidative stress. In addition, N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has been found to have toxic effects on aquatic organisms, including fish and invertebrates.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has been well-studied for its herbicidal properties. However, there are also limitations to its use in lab experiments. Diuron has been found to have toxic effects on some organisms, which can limit its use in certain experiments. In addition, its herbicidal properties can also limit its use in experiments that require intact plant material.
Orientations Futures
There are several future directions for the study of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea. One area of research is the development of new herbicides that are more effective and less toxic than N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea. Another area of research is the study of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea's potential applications in medicine and biotechnology. Finally, there is a need for further research on the environmental impact of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea and its potential effects on human health.
Méthodes De Synthèse
Diuron can be synthesized by reacting 4-chloroaniline with 2-chloro-5-trifluoromethylphenyl isocyanate in the presence of a base. The resulting product is then purified by recrystallization to obtain N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea in its pure form. This synthesis method has been well-established and is widely used in the production of N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea.
Applications De Recherche Scientifique
Diuron has been extensively studied for its herbicidal properties and has been found to be effective against a broad range of weeds. In addition to its use as a herbicide, N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has also been studied for its potential applications in the field of medicine and biotechnology. It has been found to have antimicrobial and antifungal properties and has been studied for its potential use in the treatment of various diseases.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-9-2-4-10(5-3-9)20-13(22)21-12-7-8(14(17,18)19)1-6-11(12)16/h1-7H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLFGESIZLHTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-chloro-5-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)


![3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5729901.png)

![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5729908.png)





![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5729967.png)
